REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1C(OC)=O.[OH-].[Na+].C(O)(=O)C.C(O[CH:21]=[C:22]([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:23]([O:25][CH2:26][CH3:27])=[O:24])C>C(O)C.O>[CH3:7][C:6]1[C:2]([NH:1][CH:21]=[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:3][S:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1C)C(=O)OC
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
After stirring for 5 minutes at room temperature
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously until it
|
Type
|
CUSTOM
|
Details
|
(ca. 5 min)
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
it was left
|
Type
|
WAIT
|
Details
|
standing at room temp for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed on a steam bath until solution
|
Type
|
TEMPERATURE
|
Details
|
with continued heating on the steam bath
|
Type
|
CUSTOM
|
Details
|
resulting in a slightly cloudy solution
|
Type
|
CUSTOM
|
Details
|
The flask was removed from the steam bath
|
Type
|
CUSTOM
|
Details
|
placed in a 0° C.
|
Type
|
CUSTOM
|
Details
|
at which point crystallization of the product as fine white filaments
|
Type
|
CUSTOM
|
Details
|
After standing at 0° C.
|
Type
|
FILTRATION
|
Details
|
2 hours, the mixture was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The collected solid was washed with 50% ethanol/water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CSC1)NC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |